molecular formula C16H21NO3 B2875468 N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide CAS No. 2094842-05-2

N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide

Cat. No.: B2875468
CAS No.: 2094842-05-2
M. Wt: 275.348
InChI Key: VFIKUNTZWLDTTP-UHFFFAOYSA-N
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Description

“N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with an oxane ring, a phenoxyethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving diols or epoxides.

    Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with an amine.

    Formation of the prop-2-enamide moiety: This can be done through amide coupling reactions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxane ring or the phenoxyethyl group.

    Reduction: Reduction reactions might target the amide group, converting it to an amine.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)-N-(2-phenoxyethyl)acetamide
  • N-(oxan-4-yl)-N-(2-phenoxyethyl)butanamide
  • N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-ynamide

Uniqueness

“N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide” is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-16(18)17(14-8-11-19-12-9-14)10-13-20-15-6-4-3-5-7-15/h2-7,14H,1,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKUNTZWLDTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCOC1=CC=CC=C1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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